Strain Energy as a Predictive Differentiator for Reactivity and Conformational Dynamics
Cyclooctane exhibits a total strain energy of 9.7 kcal/mol, which is significantly higher than that of cycloheptane (6.2 kcal/mol) and cyclohexane (0 kcal/mol), but lower than that of cyclodecane (12.0 kcal/mol) . This intermediate strain value arises from a combination of transannular steric crowding and torsional strain, which directly influences its conformational behavior—specifically, the dominance of the boat-chair conformation (~95% at room temperature) and a low-energy pseudorotation barrier of ~14 kJ/mol [1].
| Evidence Dimension | Total Strain Energy |
|---|---|
| Target Compound Data | 9.7 kcal/mol |
| Comparator Or Baseline | Cycloheptane: 6.2 kcal/mol; Cyclodecane: 12.0 kcal/mol; Cyclohexane: 0 kcal/mol |
| Quantified Difference | +3.5 kcal/mol vs. cycloheptane; -2.3 kcal/mol vs. cyclodecane |
| Conditions | Values derived from force-field calculations and experimental heat of formation data; compiled from standard organic chemistry references. |
Why This Matters
The strain energy predicts relative thermodynamic stability and conformational flexibility; for procurement, it indicates that cyclooctane will behave differently in reactions or as a solvent compared to cycloheptane or cyclodecane, affecting reaction yields and product distributions.
- [1] ScienceDirect Topics. Cyclooctane - Conformational Properties. Available at: https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/cyclooctane View Source
